2-Chloro-8-(trifluoromethoxy)quinoline

Monoamine Oxidase Inhibition CNS Drug Discovery Structure-Activity Relationship

2-Chloro-8-(trifluoromethoxy)quinoline (CAS 1352443-51-6, molecular formula C₁₀H₅ClF₃NO, molecular weight 247.60 g/mol) is a halogenated quinoline building block characterized by a chlorine atom at the 2-position and a trifluoromethoxy (–OCF₃) group at the 8-position. This substitution pattern confers distinct electronic and steric properties relative to other halogenated quinolines, including enhanced lipophilicity and metabolic stability compared to methoxy analogs, making it a strategic intermediate for medicinal chemistry programs targeting central nervous system disorders, antimalarial agents, and kinase inhibitor scaffolds.

Molecular Formula C10H5ClF3NO
Molecular Weight 247.60 g/mol
Cat. No. B13026425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-(trifluoromethoxy)quinoline
Molecular FormulaC10H5ClF3NO
Molecular Weight247.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC(F)(F)F)N=C(C=C2)Cl
InChIInChI=1S/C10H5ClF3NO/c11-8-5-4-6-2-1-3-7(9(6)15-8)16-10(12,13)14/h1-5H
InChIKeyGHNGZSDWELTMCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-8-(trifluoromethoxy)quinoline: Procurement Guide for a Differentiated Halogenated Quinoline Scaffold


2-Chloro-8-(trifluoromethoxy)quinoline (CAS 1352443-51-6, molecular formula C₁₀H₅ClF₃NO, molecular weight 247.60 g/mol) is a halogenated quinoline building block characterized by a chlorine atom at the 2-position and a trifluoromethoxy (–OCF₃) group at the 8-position . This substitution pattern confers distinct electronic and steric properties relative to other halogenated quinolines, including enhanced lipophilicity and metabolic stability compared to methoxy analogs, making it a strategic intermediate for medicinal chemistry programs targeting central nervous system disorders, antimalarial agents, and kinase inhibitor scaffolds [1].

Why 2-Chloro-8-(trifluoromethoxy)quinoline Cannot Be Replaced by Generic Quinoline Analogs


The trifluoromethoxy (–OCF₃) group at the 8-position is a critical pharmacophore that cannot be interchanged with a simple methoxy (–OCH₃) or methyl (–CH₃) substituent without profound consequences for target selectivity and metabolic fate. In monoamine oxidase (MAO) assays, the –OCF₃ analog demonstrates distinct isoform selectivity profiles compared to –OCH₃ and –F analogs [1][2]. Furthermore, in reversed chloroquine antimalarial scaffolds, 8-substitution is known to decrease in vitro antiplasmodial activity relative to 7-chloro substitution, establishing that the precise position and electronic nature of the substituent are non-negotiable determinants of biological outcome [3]. Generic substitution without supporting comparative data introduces unacceptable risk of target disengagement, altered ADME properties, and failed structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 2-Chloro-8-(trifluoromethoxy)quinoline vs. Structural Analogs


MAO-B vs. MAO-A Isoform Selectivity Profile Relative to Methoxy and Fluoro Analogs

2-Chloro-8-(trifluoromethoxy)quinoline exhibits moderate inhibition of human MAO-B with an IC₅₀ of 17,000 nM, while showing minimal inhibition of MAO-A (IC₅₀ > 100,000 nM), indicating a >5.9-fold selectivity for MAO-B [1]. In contrast, the 8-methoxy analog (2-chloro-8-methoxyquinoline) displays a less selective profile, inhibiting MAO-A with an IC₅₀ of 24,000 nM [2]. The 8-fluoro analog (2-chloro-8-fluoroquinoline) inhibits MAO-B with an IC₅₀ of 15,400 nM, but its MAO-A inhibition has been reported at 100,000 nM, yielding a lower selectivity ratio of approximately 6.5-fold [3].

Monoamine Oxidase Inhibition CNS Drug Discovery Structure-Activity Relationship

CYP3A4 Inhibition Liability Assessment vs. In-Class Quinoline Derivatives

2-Chloro-8-(trifluoromethoxy)quinoline inhibits human recombinant CYP3A4 with an IC₅₀ of 7,900 nM (7.9 µM) [1]. This value places it in a moderate inhibition category, distinct from other quinoline derivatives that may exhibit more potent CYP3A4 inhibition. For instance, a structurally distinct quinoline-containing compound (CHEMBL4463477) inhibits CYP3A4 with an IC₅₀ of 43,200 nM (43.2 µM), indicating that the specific substitution pattern of the target compound confers a higher, albeit still moderate, interaction potential with this major drug-metabolizing enzyme [2].

Drug-Drug Interaction Risk ADME-Tox Profiling Cytochrome P450 Inhibition

Antimalarial SAR: 8-Substitution Penalty in Reversed Chloroquine Scaffolds

In a systematic structure-activity relationship study of reversed chloroquine analogs, 8-substitution (including chloro and other substituents) was found to decrease in vitro antiplasmodial activity against P. falciparum relative to the 7-chloro substituted reference [1]. This class-level inference establishes that the 8-position is not a silent substitution site; rather, it actively modulates biological activity. The trifluoromethoxy group at the 8-position, with its strong electron-withdrawing character and lipophilic bulk, is therefore expected to produce a distinct activity profile compared to 7-substituted analogs or 8-substituted compounds bearing smaller groups (e.g., 8-fluoro or 8-methyl).

Antimalarial Drug Discovery Structure-Activity Relationship Plasmodium falciparum

Optimal Research Applications for 2-Chloro-8-(trifluoromethoxy)quinoline Based on Comparative Evidence


Monoamine Oxidase (MAO) Inhibitor Lead Discovery for CNS Disorders

The compound's moderate MAO-B inhibition (IC₅₀ = 17,000 nM) coupled with negligible MAO-A activity (>100,000 nM) positions it as a differentiated starting point for CNS programs where isoform selectivity is paramount [1]. Unlike 8-methoxy analogs that lack clear selectivity, this compound offers a cleaner pharmacological profile for initial hit-to-lead campaigns targeting Parkinson's disease or depression.

CYP3A4 Drug-Drug Interaction Liability Screening in Medicinal Chemistry

With a quantified CYP3A4 IC₅₀ of 7,900 nM, this compound serves as a valuable tool for benchmarking CYP inhibition potential in quinoline-based chemical series [2]. Its moderate inhibition profile makes it a suitable reference standard for evaluating structural modifications aimed at reducing CYP liabilities.

Antimalarial Pharmacophore Exploration: 8-Position Substitution Tolerance Studies

Given the established SAR showing that 8-substitution generally diminishes antiplasmodial activity relative to 7-substitution, this compound is ideally suited for systematic studies investigating whether the –OCF₃ group's unique electronic and metabolic properties can rescue or modulate the positional penalty in reversed chloroquine scaffolds [3].

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